2,6-Dibromo-3,4-difluorotoluene
Description
Properties
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJOBORILPJZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dibromo-3,4-difluorotoluene (DBDFT) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of DBDFT, including its synthesis, mechanisms of action, and implications in medicinal chemistry.
- Molecular Formula : C7H4Br2F2
- Molecular Weight : 286.91 g/mol
- CAS Number : 1000574-69-5
DBDFT is a derivative of toluene with bromine and fluorine substituents that influence its chemical reactivity and biological interactions.
Synthesis
DBDFT can be synthesized through various methods involving electrophilic substitution reactions. The preparation typically involves the bromination of 3,4-difluorotoluene under controlled conditions to ensure high yields and selectivity for the desired product.
Antimicrobial Properties
Recent studies have indicated that DBDFT exhibits significant antimicrobial activity against various bacterial strains. For example, a study demonstrated that DBDFT inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
DBDFT has been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. A detailed study showed that treatment with DBDFT resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial properties of DBDFT against pathogenic bacteria.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were measured, showing significant activity against Gram-positive and Gram-negative bacteria.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects of DBDFT on breast cancer cells.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : A notable reduction in cell proliferation was observed, confirming the compound's potential as an anticancer agent.
The biological activity of DBDFT can be attributed to its ability to interact with cellular targets:
- DNA Intercalation : DBDFT may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2,6-dibromo-3,4-difluorotoluene (hypothetical) with structurally related compounds from the evidence:
Key Differences and Implications
Halogen Type and Position :
- Bromine and chlorine in 3,5-dibromo-2,6-dichlorotoluene (CAS 1000573-67-0) create stronger electron-withdrawing effects compared to fluorine. This may enhance reactivity in electrophilic substitutions but reduce solubility .
- In This compound , fluorine’s high electronegativity at positions 3 and 4 could polarize the aromatic ring, favoring directed metalation or cross-coupling reactions, similar to lithium-halogen exchange observed in pyridine analogs .
Functional Groups: Methoxy groups in 2,6-dibromo-3,5-dimethoxytoluene (from decarboxylation reactions) increase electron density, making the compound prone to oxidation (e.g., to quinones) . The nitrile group in 2,6-dibromo-3,5-difluorophenylacetonitrile introduces reactivity for nucleophilic additions, contrasting with the inert methyl group in the target compound .
Physical Properties: 2,6-Difluoro-3-methylbenzoic acid (CAS 32890-88-3) has a carboxylic acid group, enabling salt formation and higher solubility in polar solvents compared to non-acidic analogs .
Preparation Methods
Bromination of 2,6-Difluorotoluene
The most common and effective synthetic route to 2,6-Dibromo-3,4-difluorotoluene involves the bromination of 2,6-difluorotoluene. This approach leverages the selective reactivity of the methyl group on the aromatic ring under controlled conditions.
- Starting Material: 2,6-Difluorotoluene
- Brominating Agents: Hydrobromic acid (HBr) and hydrogen peroxide (H2O2)
- Solvent: Organic or inorganic solvents such as chloromethane or petroleum ether
- Reaction Environment: Light irradiation (e.g., iodine-tungsten lamp) to initiate radical bromination
- Temperature: Reflux conditions, typically around the boiling point of the solvent
- Reaction Time: 6 to 24 hours depending on scale and conditions
- The presence of fluorine atoms with strong electron-withdrawing effects reduces the reactivity of the methyl hydrogens, enhancing selectivity for monobromination at the benzylic position.
- Light irradiation replaces traditional radical initiators, providing milder and more controlled reaction conditions.
- The reaction proceeds via a radical bromination mechanism, where bromine radicals abstract benzylic hydrogen atoms, followed by recombination to form the brominated product.
- The reaction mixture is washed with saturated sodium sulfite solution to quench excess bromine and remove by-products.
- Subsequent water washing removes inorganic residues.
- Drying over anhydrous sodium sulfate ensures removal of moisture.
- Purification is achieved through silica gel column chromatography, typically using petroleum ether as the eluent.
- Reported yields are high, commonly exceeding 90%.
- Product purity by gas chromatography (GC) is typically ≥99%, indicating an efficient and selective process.
Representative Experimental Procedure (Based on Patent CN102070398A)
| Step | Procedure Detail | Notes |
|---|---|---|
| 1 | Add 2,6-difluorotoluene (0.01 mol), hydrobromic acid (40% w/w, 0.015 mol), and 30 mL chloromethane to a 150 mL four-neck flask equipped with stirring, reflux condenser, and thermometer. | Use of chloromethane as solvent provides good solubility and reflux conditions. |
| 2 | Heat to reflux under irradiation from a 1000W iodine-tungsten lamp. | Light initiates radical formation, replacing chemical initiators. |
| 3 | Slowly add hydrogen peroxide (30% w/w, 0.02 mol) dropwise over the course of the reaction, ensuring gradual consumption of bromine radicals. | Controls reaction rate and avoids overbromination. |
| 4 | Continue reaction for approximately 10 hours until GC confirms completion. | Reaction time optimized for full conversion. |
| 5 | Cool reaction mixture, wash with saturated sodium sulfite solution and water, dry over anhydrous sodium sulfate. | Removes residual bromine and water. |
| 6 | Filter and evaporate solvent under reduced pressure. | Concentrates crude product. |
| 7 | Purify by silica gel column chromatography (eluent: petroleum ether 60-90°C). | Achieves high purity product. |
| 8 | Obtain this compound with ~90% yield and ≥99% purity. | High yield and purity suitable for research and industrial use. |
Comparative Analysis of Bromination Methods
| Parameter | Traditional Bromination (e.g., Br2) | HBr/H2O2 with Light Irradiation | Notes |
|---|---|---|---|
| Brominating Agent | Molecular bromine (Br2) | Hydrobromic acid + hydrogen peroxide | HBr/H2O2 is safer, more cost-effective |
| Initiator | Chemical initiators (e.g., azobisisobutyronitrile) | Light irradiation (e.g., iodine-tungsten lamp) | Light avoids chemical initiators, milder conditions |
| Reaction Selectivity | Moderate, risk of polybromination | High monobromination selectivity | Fluorine substituents enhance selectivity |
| Yield | Variable, often lower | High (≥90%) | Improved with controlled radical initiation |
| Purity | Requires extensive purification | High purity (≥99%) achievable | Simplifies downstream processing |
| Industrial Scalability | Challenging due to bromine handling | Favorable due to mild conditions | Continuous flow reactors possible |
Additional Notes on Preparation Challenges and Considerations
- The strong electron-withdrawing effect of fluorine atoms on the aromatic ring decreases the reactivity of the methyl hydrogens, requiring careful control of reaction conditions to achieve selective dibromination without overbromination or side reactions.
- Steric hindrance from substituents also contributes to the regioselectivity of bromination.
- Replacement of traditional brominating agents such as N-bromosuccinimide with hydrobromic acid and hydrogen peroxide significantly reduces production costs and environmental impact.
- The use of light as a radical initiator avoids the need for potentially hazardous chemical initiators, enhancing safety and product purity.
- Industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction efficiency and scalability.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 2,6-Difluorotoluene |
| Brominating Agents | Hydrobromic acid (40%), Hydrogen peroxide (30%) |
| Solvent | Chloromethane or petroleum ether |
| Reaction Conditions | Reflux under light irradiation, 6–24 h |
| Initiator | Light (iodine-tungsten lamp) |
| Workup | Wash with saturated sodium sulfite, water; dry with anhydrous sodium sulfate |
| Purification | Silica gel column chromatography |
| Yield | ~90% |
| Purity | ≥99% (GC) |
| Advantages | Cost-effective, high selectivity, mild conditions, scalable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
